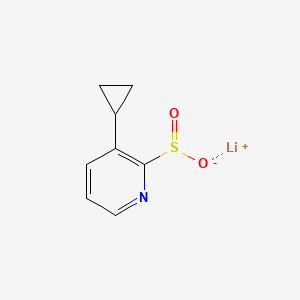

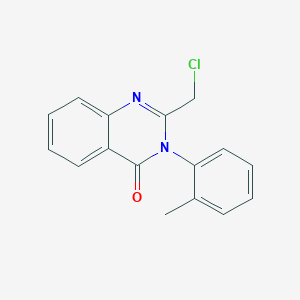

5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another method involves the monobromination reaction of 2-chlorobenzoic acid in an NBS/sulfuric acid system .Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for 5-bromo-2-(chloromethyl)pyridine hydrochloride is1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Complex Ligands and Metal Coordination Compounds

Research on the synthesis and characterization of complex ligands and their coordination compounds often involves 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride. For example, the study by Jaber, Kyhoiesh, and Jawad (2021) focuses on the synthesis of a specific azo ligand and its Cd(II) coordinate complex, highlighting the versatility of brominated compounds in creating structures with potential antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).

Development of Heterocyclic Compounds

The compound is utilized in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. Chapman et al. (1968) demonstrated the condensation reactions involving this compound to produce various derivatives, indicating its role in expanding the chemical space of heterocyclic chemistry (Chapman, Clarke, Ewing, & Saraf, 1968).

Precursors for Novel Pyrazole Derivatives

Martins et al. (2013) explored brominated precursors for synthesizing pyrazole derivatives, demonstrating the compound's utility in creating bioactive molecules with potential applications in medicinal chemistry and material science (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine compound with high singlet oxygen quantum yield, substituting with derivatives including this compound. This study underscores the compound's potential in photodynamic therapy, a promising treatment for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Anti-cancer Compounds

In the realm of oncology, derivatives of this compound have been investigated for their antitumor properties. A study by Shi et al. (1996) synthesized a series of benzothiazole derivatives, demonstrating potent inhibitory activity against breast cancer cell lines, showcasing the compound's relevance in cancer research (Shi, Bradshaw, Wrigley, McCall, Lelieveld, Fichtner, & Stevens, 1996).

Properties

IUPAC Name |

6-bromo-2-(chloromethyl)-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZRQNZCAVFSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

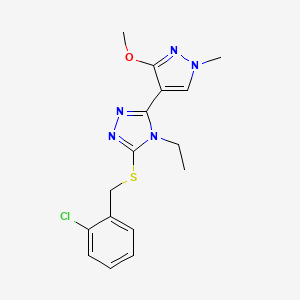

![N-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2657089.png)

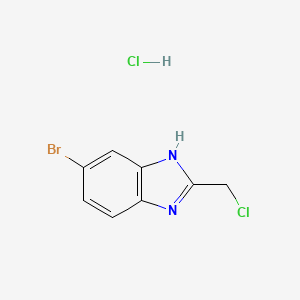

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2657090.png)

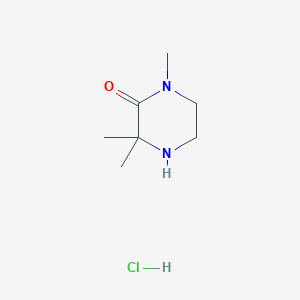

![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657095.png)

![4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2657098.png)

![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2657104.png)